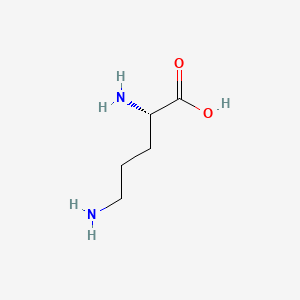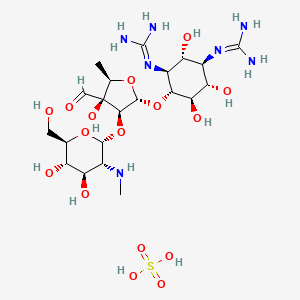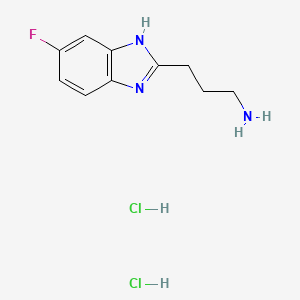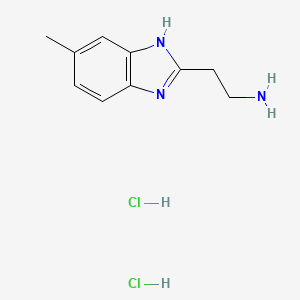
(R)-2-Methoxymethoxy-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Methoxymethoxy-1-propanol is an organic compound with the molecular formula C5H12O3 It is a chiral molecule, meaning it has a non-superimposable mirror image, and the ® designation indicates the specific configuration of the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Methoxymethoxy-1-propanol typically involves the following steps:
Starting Material: The synthesis often begins with ®-propylene oxide, which is a chiral epoxide.
Methoxymethylation: The propylene oxide undergoes a methoxymethylation reaction. This can be achieved by reacting the epoxide with methanol in the presence of an acid catalyst, such as sulfuric acid, to form ®-2-methoxymethoxy-1-propanol.
Purification: The product is then purified using standard techniques such as distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of ®-2-Methoxymethoxy-1-propanol may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products.
Types of Reactions:
Oxidation: ®-2-Methoxymethoxy-1-propanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with halides in the presence of a base can replace the methoxymethyl group with a halogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products:
Oxidation: ®-2-Methoxymethoxy-1-propanal or ®-2-Methoxymethoxy-1-propanoic acid.
Reduction: ®-2-Methoxy-1-propanol.
Substitution: ®-2-Halopropanol derivatives.
Chemistry:
Solvent: Used as a solvent in organic synthesis due to its ability to dissolve a wide range of compounds.
Intermediate: Acts as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Pharmaceuticals: Potential use in the synthesis of chiral drugs, where the specific configuration of the molecule is crucial for biological activity.
Biochemical Research: Utilized in studies involving enzyme-catalyzed reactions due to its chiral nature.
Industry:
Polymer Production: Used in the production of specialty polymers and resins.
Coatings and Adhesives: Incorporated into formulations for coatings and adhesives to improve performance characteristics.
Mecanismo De Acción
The mechanism by which ®-2-Methoxymethoxy-1-propanol exerts its effects depends on its application. In biochemical contexts, it may interact with enzymes or receptors in a stereospecific manner, influencing biochemical pathways. The methoxymethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding properties.
Comparación Con Compuestos Similares
(S)-2-Methoxymethoxy-1-propanol: The enantiomer of ®-2-Methoxymethoxy-1-propanol, with opposite chiral configuration.
2-Methoxy-1-propanol: Lacks the methoxymethyl group, resulting in different chemical properties and reactivity.
1-Methoxy-2-propanol: A positional isomer with the methoxy group on a different carbon atom.
Uniqueness: ®-2-Methoxymethoxy-1-propanol is unique due to its specific chiral configuration, which can impart distinct biological and chemical properties compared to its enantiomer and other isomers. This makes it particularly valuable in applications requiring stereospecific interactions.
Propiedades
IUPAC Name |
(2R)-2-(methoxymethoxy)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3/c1-5(3-6)8-4-7-2/h5-6H,3-4H2,1-2H3/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDXFEKPXUXDQS-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)OCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B7818478.png)







